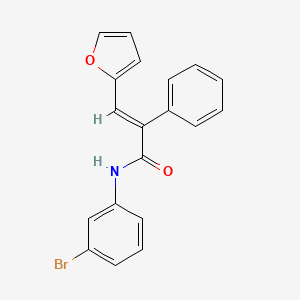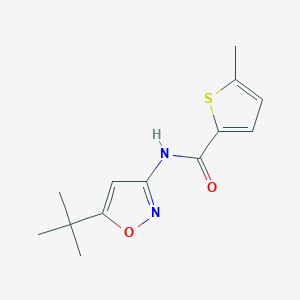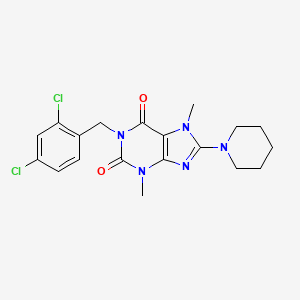
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide, also known as BPFA, is a synthetic compound that belongs to the class of acrylamides. BPFA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory activity. Additionally, this compound has been found to protect neurons against oxidative stress, suggesting its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to modulate the expression of several genes involved in cancer cell growth and survival. Additionally, this compound has been shown to increase the levels of glutathione, a potent antioxidant, in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide. One of the potential areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry. Another potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability in vivo. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.
Métodos De Síntesis
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3-bromophenylboronic acid with 3-(2-furyl)-2-phenylacryloyl chloride in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-4-9-16(12-15)21-19(22)18(13-17-10-5-11-23-17)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKOOSNLLLLQV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)

![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)